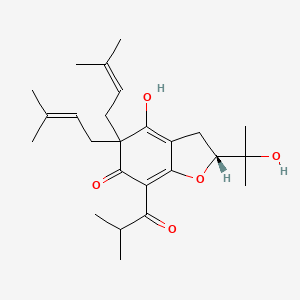

Garcinielliptone HC

描述

Structure

3D Structure

属性

分子式 |

C25H36O5 |

|---|---|

分子量 |

416.5 g/mol |

IUPAC 名称 |

(2R)-4-hydroxy-2-(2-hydroxypropan-2-yl)-5,5-bis(3-methylbut-2-enyl)-7-(2-methylpropanoyl)-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C25H36O5/c1-14(2)9-11-25(12-10-15(3)4)22(27)17-13-18(24(7,8)29)30-21(17)19(23(25)28)20(26)16(5)6/h9-10,16,18,27,29H,11-13H2,1-8H3/t18-/m1/s1 |

InChI 键 |

ZAIOIYBNXHWCBT-GOSISDBHSA-N |

手性 SMILES |

CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)C[C@@H](O2)C(C)(C)O |

规范 SMILES |

CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O |

同义词 |

garcinielliptone HC |

产品来源 |

United States |

Isolation and Chromatographic Purification Methodologies

Sourcing and Extraction Protocols from Botanical Materials (e.g., Garcinia subelliptica)

Garcinielliptone HC is a naturally occurring compound found in plants of the Garcinia genus. A notable source is the heartwood of Garcinia subelliptica, from which this compound and its analogs, including garcinielliptones HA, HB, HD, and HE, have been isolated. ufpi.br The general procedure for extracting these compounds begins with the collection and preparation of the plant material.

The initial extraction process is designed to retrieve a broad spectrum of chemical constituents from the plant matrix. A common method involves the use of organic solvents to create a crude extract. For instance, in studies on Garcinia subelliptica leaves, dried and powdered material is extracted with methanol (B129727) at a moderately elevated temperature. nih.gov This crude methanol extract, containing a complex mixture of compounds, is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. The methanolic residue is typically suspended in water and sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. nih.gov This partitioning yields several fractions, with compounds like garcinielliptones often concentrating in the less polar fractions, such as the n-hexane extract. nih.govresearchgate.net

| Parameter | Description | Source(s) |

| Botanical Source | Garcinia subelliptica (Heartwood, Leaves) | nih.gov, ufpi.br |

| Initial Solvent | Methanol | nih.gov |

| Extraction Method | Hot extraction (40 °C) or maceration | nih.gov |

| Fractionation Solvents | n-Hexane, Ethyl Acetate, n-Butanol | nih.gov |

| Active Fraction | The n-hexane soluble portion often shows significant bioactivity, containing the target compounds. | nih.gov |

Advanced Chromatographic Separation Techniques for this compound Enrichment

Following initial extraction and fractionation, advanced chromatographic techniques are essential to isolate this compound from the enriched, yet still complex, fractions.

Bioassay-guided fractionation is a pivotal strategy used to systematically isolate bioactive compounds like this compound. cqu.edu.aunih.govresearchgate.net This approach involves a repetitive cycle of separation and biological testing. The crude extract is first separated into simpler fractions using chromatographic methods. Each fraction is then screened for a specific biological activity (e.g., cytotoxicity against cancer cell lines). nih.govmdpi.com The most active fractions are selected for further separation, and the process is repeated until a pure, active compound is isolated. mdpi.com

In the context of isolating compounds from Garcinia, researchers have successfully used this method. For example, a methanolic extract of G. subelliptica leaves was partitioned, and the n-hexane fraction, which showed cytotoxic activity, was subjected to further chromatography. nih.govresearchgate.net The resulting sub-fractions were again tested for cytotoxicity, allowing researchers to focus their purification efforts on the fractions containing the active principles, ultimately leading to the isolation of several garcinielliptone compounds. nih.govmdpi.com This targeted approach ensures that the laborious process of purification is directed toward molecules with desired biological properties.

Modern natural product research increasingly utilizes metabolomics strategies, particularly those based on Liquid Chromatography-Mass Spectrometry (LC-MS), to accelerate the discovery and isolation of novel compounds. nih.govnih.gov LC-MS-based metabolomics provides a comprehensive profile of the metabolites present in a crude extract or fraction. wur.nl By comparing the metabolic profiles of fractions with high and low bioactivity, potential bioactive markers can be rapidly identified. nih.govresearchgate.net

This technique combines the high-resolution separation power of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry. mdpi.com For the targeted isolation of a compound like this compound, an LC-MS analysis would be performed on all fractions from the initial separation. The mass signals that are abundant in the most bioactive fractions are flagged as potential candidates. This data guides the subsequent targeted isolation, making the process more efficient than traditional blind fractionation. nih.gov This approach reduces the isolation of large quantities of inactive compounds, saving time and resources.

| Parameter | Description | Source(s) |

| Technique | Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS) | mdpi.com |

| Column | ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.70 μm) | mdpi.com |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | mdpi.com |

| Gradient Elution | A typical linear gradient starts with a low percentage of organic solvent (B) and gradually increases to a high percentage over the run. | mdpi.com |

| Detection | Mass spectrometry is used to detect and identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. | wur.nl |

Bioassay-Guided Fractionation Strategies

Optimization of Isolation Yields and Purity for this compound

Maximizing the yield and purity of this compound is critical for its further study. Optimization involves refining each step of the isolation process, from the choice of source material to the final purification stages.

The selection of the plant part can significantly impact yields. For instance, this compound has been identified in the heartwood of G. subelliptica. ufpi.br In related isolations, using leaves instead of roots or bark has been shown to be a more sustainable and sometimes higher-yielding approach for other compounds. nottingham.ac.uk

The extraction and fractionation protocols are also fine-tuned. This can include optimizing the solvent-to-solid ratio, extraction time, and temperature. The choice of chromatographic media and solvent systems is crucial. A typical workflow involves multiple chromatographic steps, starting with lower resolution techniques like column chromatography with silica (B1680970) gel or Diaion HP-20, followed by high-resolution methods like High-Performance Liquid Chromatography (HPLC). nih.gov

To achieve high purity (>98%), a final purification step using preparative or semi-preparative HPLC is often employed. nottingham.ac.uk The purity of the final product is then confirmed using analytical HPLC and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov By systematically optimizing each of these variables, researchers can ensure a reproducible and efficient isolation of this compound.

Structural Elucidation and Stereochemical Assignment of Garcinielliptone Hc

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Gross Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the constitution of organic molecules, and its application has been pivotal in piecing together the complex framework of Garcinielliptone HC. medinadiscovery.com A suite of one-dimensional and two-dimensional NMR experiments is necessary to assign the proton and carbon signals and to establish the connectivity between atoms.

The initial steps in the structural analysis of this compound involve the acquisition of one-dimensional NMR spectra. The ¹H NMR spectrum provides information about the chemical environment and multiplicity of protons, offering initial clues about the types of functional groups present. researchgate.net Concurrently, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. pressbooks.pub

Further refinement of the carbon signal assignments is achieved using the Distortionless Enhancement by Polarization Transfer (DEPT) experiment. DEPT-90 and DEPT-135 spectra allow for the differentiation of methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which is crucial for building the molecular skeleton. uvic.ca

Table 1: Representative ¹H and ¹³C NMR Data for Key Structural Moieties in Garcinielliptone Analogs

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 0.8 - 1.5 | 15 - 30 |

| Methylene (CH₂) | 1.2 - 2.5 | 20 - 40 |

| Methine (CH) | 1.5 - 3.0 | 30 - 50 |

| Carbonyl (C=O) | - | 190 - 220 |

| Aromatic/Olefinic | 5.0 - 8.0 | 100 - 150 |

Note: The chemical shifts are approximate and can vary based on the specific molecular environment within this compound.

To assemble the molecular fragments identified by 1D NMR, a series of two-dimensional NMR experiments are employed. The Correlation Spectroscopy (COSY) experiment is fundamental for identifying proton-proton coupling networks, establishing connections between adjacent protons through covalent bonds. sdsu.edu

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, providing unambiguous C-H attachments. columbia.edu This is instrumental in assigning the carbon signals based on their attached protons. columbia.edu Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to mapping the long-range (two- and three-bond) correlations between protons and carbons. columbia.edu These long-range connectivities are essential for linking the various spin systems and functional groups to construct the complete carbon skeleton of this compound. libretexts.org

One-Dimensional (¹H, ¹³C, DEPT) NMR Techniques

X-ray Single-Crystal Diffraction for Absolute Configuration Determination

While NMR and MS can establish the planar structure and connectivity of this compound, determining its absolute stereochemistry requires other methods. X-ray single-crystal diffraction is the definitive technique for unambiguously determining the three-dimensional arrangement of atoms in a molecule, provided that a suitable single crystal can be grown. wikipedia.orgucsf.edu By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed electron density map can be generated, revealing the precise spatial coordinates of each atom and thus the absolute configuration of all stereocenters. wikipedia.orgresearchgate.net

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Elucidation

In cases where suitable crystals for X-ray diffraction cannot be obtained, Electronic Circular Dichroism (ECD) spectroscopy, in conjunction with computational calculations, offers a powerful alternative for assigning the absolute configuration. The experimental ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is compared with the theoretically calculated spectra for all possible stereoisomers of this compound. A good agreement between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. nih.gov This method relies on quantum chemical calculations, often using time-dependent density functional theory (TDDFT). nih.gov

Computational Approaches in Spectroscopic Structure Elucidation

Computational chemistry plays an increasingly vital role in the structural elucidation of complex natural products like this compound. wiley.com In addition to ECD calculations, computational methods are used to predict NMR chemical shifts. mdpi.com By calculating the theoretical NMR parameters for a proposed structure using methods like density functional theory (DFT), these values can be compared with the experimental data to validate the structural assignment. nih.gov This synergy between experimental spectroscopy and computational modeling provides a higher level of confidence in the determined structure, especially for molecules with novel or complex skeletons. rfi.ac.uk

Structural Reassignments of Related Garcinielliptones (e.g., Garcinielliptone FC)

The family of garcinielliptones and related polycyclic polyprenylated acylphloroglucinols (PPAPs) has been an area of active research, leading to the revision of some initially proposed structures. A prominent example is the structural reassignment of Garcinielliptone FC.

Initially, Garcinielliptone FC, isolated from Garcinia subelliptica, was classified as a type A PPAP, characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core with an acyl group at the C-1 position. plos.org This structural assignment was widely accepted and cited in numerous studies on its biological activities. plos.org

However, a systematic re-examination of its NMR data raised questions about the initial assignment. plos.org Specifically, the chemical shift of the C-1 carbon (δC 69.1) was found to be inconsistent with that of typical type A PPAPs (around 80 ppm) but was in close agreement with type B structures (around 70 ppm). plos.org

This inconsistency prompted a total synthesis of the proposed structure and related isomers. researchgate.net Through rigorous NMR analysis and the completion of the total synthesis, the structure of Garcinielliptone FC was revised to be identical to that of xanthochymol, a known type B PPAP. plos.orgresearchgate.net This reassignment highlights the importance of combining spectroscopic analysis with total synthesis for the unambiguous determination of complex natural product structures. researchgate.net Similar structural revisions have also been reported for other related compounds, such as garcinielliptin oxide and garcinielliptone E, based on renewed NMR analysis and biosynthetic considerations. science.govacs.org

Total Synthesis Strategies for Garcinielliptone Hc and Complex Analogs

Retrosynthetic Analysis and Strategic Bond Disconnections for the Fused Ring System

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For complex polycyclic structures like Garcinielliptone HC, this process is crucial for identifying key strategic bond disconnections that simplify the fused ring system. A common approach involves identifying the most highly bridged ring within the skeleton and targeting its bonds for disconnection. This often leads to a significant simplification of the molecular structure. For instance, in related complex molecules, disconnections that open up a ring system early in the retrosynthetic process or preserve certain rings can be advantageous. Another powerful strategy involves transform-based disconnections, which correspond to reactions that build significant complexity in the forward synthesis, such as the Diels-Alder reaction.

The core of this compound belongs to the PPAP family, which often features a bicyclo[3.3.1]nonane core. Retrosynthetic strategies for related PPAPs often involve a late-stage Claisen condensation and bridgehead acylation. The synthesis of a key tricyclic intermediate can be envisioned from a simpler hydrazulene precursor, which in turn can be traced back to a cycloheptenone derivative through a critical cyclopentene (B43876) annulation step.

Development of Novel Methodologies for Key Cycloaddition Reactions (e.g., dipolar cycloaddition)

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems and are often employed in the synthesis of complex natural products. These reactions, which include the Diels-Alder reaction and dipolar cycloadditions, allow for the formation of multiple carbon-carbon bonds in a single step with high stereocontrol.

The Huisgen 1,3-dipolar cycloaddition is a notable example, reacting a dipolarophile with a 1,3-dipolar compound to create five-membered heterocycles. This type of reaction has found broad applications, including in bioconjugation, often referred to as "click chemistry". While specific applications of dipolar cycloadditions in the synthesis of this compound are not extensively detailed in the provided information, the general utility of such reactions in natural product synthesis is well-established. For example, [4+2] cycloadditions are frequently used to construct six-membered rings, a common motif in natural products. The development of novel cycloaddition methodologies continues to be an active area of research, aiming to improve efficiency and control over regioselectivity and stereoselectivity.

Stereoselective and Enantioselective Approaches in Synthesis

Achieving the correct stereochemistry is a critical challenge in the total synthesis of complex natural products like this compound. Stereoselective and enantioselective methods are employed to control the three-dimensional arrangement of atoms in the molecule.

Stereoselective reactions can be substrate-controlled, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. Alternatively, reagent-controlled methods use chiral reagents or catalysts to induce stereoselectivity. For instance, the use of chiral borane (B79455) reagents can override the directing effect of an existing stereocenter in the substrate.

Enantioselective approaches aim to produce a single enantiomer of a chiral molecule from an achiral starting material. This is often achieved using chiral catalysts, which can include transition metal complexes with chiral ligands or organocatalysts. The development of new chiral ligands and catalytic systems is a major focus of research to enable the synthesis of enantiomerically pure compounds. In some cases, a dual-catalyst approach can be used to control the stereochemistry at two different parts of a molecule independently. The ability to access different diastereomers with high enantioselectivity can often be achieved by using related but distinct single catalysts.

Divergent Synthetic Routes to Access this compound Stereoisomers and Analogs

A divergent synthetic strategy allows for the creation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable for exploring the structure-activity relationships of a natural product.

One such strategy is diverted total synthesis (DTS), where advanced intermediates from a completed total synthesis serve as starting points for the synthesis of analogs. This avoids the need to develop entirely new synthetic routes for each analog. The synthesis of various stereoisomers can also be achieved through divergent approaches. For example, the isolation of eight different stereoisomeric neolignans was accomplished through chromatographic separation of diastereomeric mixtures.

In the context of PPAPs, a divergent synthesis of (±)-melicolones A and B, which are also racemic natural products, was achieved in a concise manner, highlighting the efficiency of such strategies. The ability to generate different stereoisomers is important as they can exhibit different biological activities.

Gram-Scale Synthesis Considerations for Research Applications

While the initial total synthesis of a natural product is often achieved on a small scale, larger quantities are typically required for extensive biological evaluation. Scaling up a synthesis from the milligram to the gram scale presents unique challenges. Reactions that are efficient on a small scale may not be directly translatable to a larger scale due to issues with heat transfer, mixing, and purification.

Successful gram-scale syntheses often rely on robust and high-yielding reactions. For example, a gram-scale synthesis of porphycene (B11496) derivatives was achieved through an acid-catalyzed ring closure with yields up to 80%. Similarly, the gram-scale synthesis of a key intermediate for an anti-ischemic stroke drug was accomplished using a bi-enzymatic process, demonstrating the potential of biocatalysis in large-scale synthesis. The development of domino reactions, where multiple transformations occur in a single pot, can also contribute to more efficient gram-scale syntheses by reducing the number of purification steps.

Biological Activities and Cellular Mechanisms of Action of Garcinielliptone Hc

Anti-inflammatory Modulations

Garcinielliptone HC and related compounds have demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways and the inhibition of inflammatory mediators.

Research on extracts from Garcinia subelliptica, the plant from which this compound is derived, has shown significant anti-inflammatory effects. Studies on lipopolysaccharide (LPS)-stimulated murine macrophages revealed that these extracts can reduce the production of nitric oxide (NO). This is achieved by modulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. Overproduction of NO is a key factor in the pro-inflammatory process induced by bacterial components like LPS.

Furthermore, the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are mediators of inflammation, was also significantly reduced by treatment with Garcinia subelliptica extract. The inhibition of both iNOS and COX-2 protein expression is a key mechanism by which these compounds exert their anti-inflammatory effects.

The production of pro-inflammatory cytokines, which are key signaling molecules in the immune response, is also regulated by compounds from Garcinia subelliptica. Specifically, treatment with extracts has been shown to inhibit the production of interleukin-6 (IL-6) and interleukin-1β (IL-1β) in LPS-stimulated macrophages. These cytokines are central to the inflammatory cascade and are associated with a wide range of inflammatory diseases. IL-1β is a potent pro-inflammatory cytokine that stimulates various cells to produce other inflammatory mediators. IL-6 is a pleiotropic cytokine with both pro-inflammatory and anti-inflammatory roles, but its overproduction is a hallmark of many inflammatory conditions.

The ability of Garcinia subelliptica extracts to suppress the secretion of these key cytokines highlights their potential as modulators of the immune response.

The anti-inflammatory effects of Garcinia subelliptica extracts are linked to their ability to modulate specific intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) pathways, which include c-Jun N-terminal kinase (JNK), are critical in regulating cellular processes like inflammation, cell proliferation, and apoptosis.

Studies have shown that the reduced production of inflammatory mediators by Garcinia subelliptica extract is associated with the reduced phosphorylation of JNK. This indicates that the extract selectively inhibits the JNK signaling pathway. The JNK pathway is known to be activated by pro-inflammatory cytokines like TNF-α and IL-1 and plays a crucial role in immune responses. In contrast, the extract did not appear to significantly affect the activation of other MAPK pathways or the nuclear factor-κB (NF-κB) pathway in the studied models. The NF-κB pathway is another central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes.

The selective inhibition of the JNK pathway suggests a specific mechanism of action for the anti-inflammatory properties of compounds found in Garcinia subelliptica.

Regulation of Pro-inflammatory Cytokine Production (e.g., IL-6, IL-1β)

Anticancer and Cytotoxic Effects

In addition to its anti-inflammatory properties, Garcinielliptone G, a closely related compound to this compound, has been investigated for its potential as an anticancer agent.

Garcinielliptone G, isolated from the leaves of Garcinia subelliptica, has demonstrated the ability to inhibit the growth of leukemia cells by inducing apoptosis, or programmed cell death. This effect was observed in human acute monocytic leukemia (THP-1) and human T lymphocyte (Jurkat) cell lines. The induction of apoptosis was confirmed by the detection of early apoptotic cells using fluorescein-labeled Annexin V. These findings suggest that Garcinielliptone G could be a potential candidate for the treatment of acute leukemia.

The apoptotic process induced by Garcinielliptone G involves multiple molecular mechanisms. A key event is the activation of caspase-3, an executioner caspase that plays a central role in the apoptotic cascade. The activation of caspase-3 leads to the cleavage of various cellular proteins, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a well-established hallmark of apoptosis.

Interestingly, studies have shown that the addition of a pan-caspase inhibitor, Z-VAD-FMK, did not completely block the growth arrest or apoptosis induced by Garcinielliptone G. This suggests that Garcinielliptone G can induce apoptosis through both caspase-dependent and caspase-independent pathways. This dual mechanism of action could be advantageous in overcoming resistance to apoptosis that can develop in cancer cells.

Table of Research Findings on Garcinielliptone G

| Cell Line | Effect | Mechanism | Reference |

| THP-1 (Human Acute Monocytic Leukemia) | Growth inhibition, Apoptosis | Caspase-3 activation, PARP cleavage, Caspase-independent apoptosis | |

| Jurkat (Human T Lymphocyte) | Growth inhibition, Apoptosis | Caspase-3 activation, PARP cleavage, Caspase-independent apoptosis |

Autophagy Induction and Regulation of Related Signaling Pathways (e.g., AMPK, mTOR by G. subelliptica extract)

The ethanol (B145695) extract of Garcinia subelliptica Merr. (eGSM) has been shown to induce autophagy, a cellular process of degradation and recycling of cellular components, in human lung adenocarcinoma cells. The mechanisms underlying this induction appear to be cell-type dependent, involving the modulation of key signaling pathways that regulate autophagy.

In A549 lung cancer cells, the extract was found to activate the 5' AMP-activated protein kinase (AMPK) pathway. AMPK is a crucial energy sensor in cells that, when activated, can initiate autophagy. However, in these cells, the extract did not suppress the mammalian target of rapamycin (B549165) (mTOR), which is a primary inhibitor of autophagy. This suggests that in A549 cells, the G. subelliptica extract primarily induces autophagy through the activation of the AMPK pathway.

Conversely, in SNU2292 lung cancer cells, the same extract suppressed the activity of the mTOR pathway without activating AMPK. The inhibition of mTOR signaling is a well-established trigger for autophagy induction. Research confirmed that autophagy induced by the extract could occur independently of the AMPK pathway by testing it in HEK293 cells where the gene for AMPKα was deleted. These findings indicate that the extract from G. subelliptica can trigger autophagy through distinct, cell-specific molecular mechanisms, either by activating AMPK or by suppressing mTOR signaling. While these activities are attributed to the whole extract, the specific contribution of this compound to this process has not been detailed.

DNA Strand Scission Activity (Garcinielliptones FC, HC, HF)

This compound, along with related benzophenones Garcinielliptone FC and Garcinielliptone HF, has demonstrated the ability to cause breaks in DNA strands. These compounds, isolated from the heartwood and fruit of G. subelliptica, exhibited DNA strand scission activity against supercoiled plasmid pBR322 DNA. The activity was notably significant in the presence of Copper(II) ions, suggesting the metal ion plays a role in mediating the DNA damage. This ability to induce DNA breakage is a characteristic of some anticancer agents, which function by damaging the DNA of cancer cells.

DNA Topoisomerase Inhibitory Activity (related Garcinia compounds)

DNA topoisomerases are essential enzymes that manage the topological state of DNA, a function critical for DNA replication and transcription. Inhibiting these enzymes can lead to DNA damage and cell death, making them a key target for cancer therapy. Within the Garcinia genus, compounds other than this compound have been identified as inhibitors of these enzymes. For instance, Subelliptenone F, also isolated from G. subelliptica, was reported to inhibit both DNA topoisomerase I and II.

Table 1: DNA-Related Biological Activities

| Compound/Extract | Activity | Target/Assay | Key Findings | Citations |

|---|---|---|---|---|

| G. subelliptica Extract | Autophagy Induction | A549 & SNU2292 lung cancer cells | Induces autophagy by activating AMPK or suppressing mTOR, depending on the cell type. | |

| This compound | DNA Strand Scission | pBR322 plasmid DNA | Causes significant DNA strand breaks, particularly in the presence of Cu(II). | |

| Garcinielliptone FC | DNA Strand Scission | pBR322 plasmid DNA | Causes significant DNA strand breaks, particularly in the presence of Cu(II). | |

| Garcinielliptone HF | DNA Strand Scission | pBR322 plasmid DNA | Causes significant DNA strand breaks, particularly in the presence of Cu(II). | |

| Subelliptenone F | DNA Topoisomerase Inhibition | Topoisomerase I & II | Inhibits both enzymes. |

Neuroprotective and Anti-Alzheimer's Disease Potentials

Inhibition of Amyloid-beta (Aβ) Production and Aggregation

The aggregation of amyloid-beta (Aβ) peptides into plaques is a primary pathological hallmark of Alzheimer's disease (AD). These aggregates contribute to neuronal damage and cognitive decline. The process involves the enzymatic cleavage of the amyloid precursor protein (APP) to produce Aβ peptides, which then clump together. Molecules that can inhibit the production of Aβ or prevent its aggregation are considered potential therapeutic agents for AD. Currently, there is no specific research available demonstrating that this compound inhibits the production or aggregation of amyloid-beta.

Modulation of γ-Secretase Activity

The γ-secretase enzyme plays a critical role in the final step of Aβ peptide production from the amyloid precursor protein (APP). Modulating the activity of γ-secretase to reduce the production of aggregation-prone Aβ peptides is a significant therapeutic strategy being explored for Alzheimer's disease. These modulators aim to alter the site of cleavage on APP, leading to the production of shorter, less harmful Aβ peptides, rather than inhibiting the enzyme completely. At present, there is no available scientific literature that specifically investigates or reports on the modulation of γ-secretase activity by this compound.

Enhancement of Choline (B1196258) Acetyltransferase (ChAT) Activity (e.g., Garsubellin A)

A decrease in the activity of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132), is a key feature of Alzheimer's disease and contributes to cognitive deficits. Enhancing ChAT activity is a therapeutic goal to improve cholinergic function. Garsubellin A, a polyprenylated acylphloroglucinol also isolated from the wood of Garcinia subelliptica, is a potent inducer of ChAT activity. In studies using postnatal rat septal neuron cultures, Garsubellin A was shown to increase ChAT activity at a concentration of 10μM. This bioactivity highlights its potential as a neuromodulatory agent for conditions like Alzheimer's disease.

Table 2: Potential Neuroprotective Activities of Garcinia Compounds

| Compound | Activity | Target/Mechanism | Relevance to Alzheimer's Disease | Citations |

|---|---|---|---|---|

| This compound | Inhibition of Aβ Production/Aggregation | Not Reported | No data available. | |

| This compound | Modulation of γ-Secretase | Not Reported | No data available. | |

| Garsubellin A | Enhancement of Choline Acetyltransferase (ChAT) Activity | ChAT Enzyme | Potently increases the activity of the enzyme responsible for acetylcholine synthesis, a key neurotransmitter depleted in AD. |

Other Significant Biological Activities

Beyond its well-documented anticancer and anti-inflammatory effects, this compound has been investigated for a range of other biological activities. These include the inhibition of Hypoxia-Inducible Factor-1 (HIF-1), anti-tyrosinase effects, and trypanocidal and antibacterial properties. Research has also explored its potential as an antiandrogenic agent.

Hypoxia-Inducible Factor-1 (HIF-1) Inhibitory Activity

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that enables tumor cells to adapt and survive in low-oxygen (hypoxic) environments, which are common in solid tumors. HIF-1 promotes the transcription of genes involved in crucial processes for tumor progression, such as angiogenesis (the formation of new blood vessels), cell proliferation, and metastasis. Consequently, inhibiting the HIF-1 pathway is a promising strategy for cancer therapy.

This compound, along with related compounds such as Garcinielliptone HA, HB, HD, and HE, has been identified as an inhibitor of the HIF-1 pathway. In a reporter gene assay, one study demonstrated that the active substance NBRI759-27, identified as tartrolone C, inhibited HIF-1 transcriptional activity under hypoxic conditions with an IC50 value of 0.17 µg/ml. The development of small molecule inhibitors targeting HIF-1 is an active area of research aimed at disrupting tumor survival and growth.

Anti-tyrosinase Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. Overproduction or dysregulation of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of significant interest in the development of skin-lightening agents and treatments for pigmentation-related issues.

Garcinielliptone G, a related compound, has been shown to inhibit cellular tyrosinase activity and reduce melanin content in stimulated B16F10 cells. It achieved this by downregulating the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and associated transcription factors. While direct studies on this compound's anti-tyrosinase activity are less detailed in the provided results, the activity of similar compounds suggests a potential for this class of molecules to interfere with melanogenesis.

Trypanocidal Activity

Trypanocidal agents are compounds that are lethal to trypanosomes, the protozoan parasites responsible for diseases such as African trypanosomiasis (sleeping sickness) and Chagas disease. The search for new, effective, and safe trypanocidal drugs is a global health priority due to the limitations and toxicity of current treatments.

Research has indicated that compounds from the Garcinia genus possess trypanocidal properties. For instance, extracts from Garcinia kola seeds have demonstrated in vitro trypanocidal activity. Another related compound, Garcinielliptone FC, has been noted for its antiparasitic activity, which could encompass trypanocidal effects. While specific data on this compound's direct activity against trypanosomes is not extensively detailed, the activity of related compounds warrants further investigation into its potential in this area.

Antibacterial Activity (e.g., Garcinielliptone HG)

The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Natural products are a rich source of novel compounds with antimicrobial properties.

Research into related compounds has shown antibacterial potential. For example, hesperidin (B1673128) glycosides (HG) have been found to exhibit greater antibacterial and bactericidal activities than their parent compounds, particularly against Staphylococcus aureus. While some alkaloids show no antibacterial effect, various plant-derived compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The specific antibacterial profile of this compound itself requires more dedicated study, but the broader class of related compounds shows promise.

Antiandrogenic Activity

Antiandrogens are substances that block the effects of androgens, the male sex hormones like testosterone. They are used to treat a variety of conditions that are dependent on or exacerbated by androgens, such as prostate cancer, acne, and hirsutism (excessive hair growth in women). These agents typically work by blocking the androgen receptor.

This compound and its analogs have been investigated for their antiandrogenic activities. The ability of a compound to interfere with androgen signaling can have significant therapeutic implications. For example, in prostate cancer, antiandrogens can slow the growth of cancer cells that are stimulated by androgens. Further research is needed to fully characterize the antiandrogenic potential and mechanism of action of this compound.

Structure Activity Relationship Sar Studies of Garcinielliptone Hc and Analogs

Identification of Key Structural Motifs and Pharmacophores for Specific Bioactivities

The biological activity of Garcinielliptone HC is intrinsically linked to its complex molecular architecture, which is characteristic of the polycyclic polyprenylated acylphloroglucinols (PPAPs). A pharmacophore represents the specific three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response. Identifying these key motifs within this compound and its analogs is crucial for understanding their mechanism of action.

The foundational scaffold of most PPAPs, including this compound, is the bicyclo[3.3.1]nonane-2,4,9-trione core. This rigid, cage-like structure serves as a crucial anchor, positioning the various functional groups in a specific spatial orientation for optimal interaction with target proteins. The diverse bioactivities of PPAPs are largely attributed to the type, number, and position of substituents on this core.

Key structural motifs and pharmacophoric features of this compound and related PPAPs include:

The Phloroglucinol-derived Core: The highly oxygenated bicyclo[3.3.1]nonane core is a defining feature of the PPAP family. Its unique three-dimensional shape is considered essential for bioactivity.

Prenyl and Geranyl Groups: The number and placement of isoprenoid side chains (prenyl or geranyl groups) significantly influence the compound's lipophilicity and its ability to interact with biological membranes and protein targets. For instance, the C8 side chain in garcinol (B8244382), a related PPAP, has been identified as a key functional group for its anti-cancer effects.

The Acyl Group (Benzoyl): The nature of the acyl group is critical. In many cytotoxic PPAPs, a benzoyl group is present and plays a crucial role in their activity. The relative position of this group on the phloroglucinol (B13840) core defines different subtypes of PPAPs (Type A or Type B), which can affect their biological profiles.

Hydroxyl Groups: The presence and location of phenolic hydroxyl groups, particularly on the benzoyl moiety, contribute to the antioxidant properties of these compounds and can act as hydrogen bond donors in receptor interactions.

α,β-Unsaturated Ketone: In related compounds like garcinol, the α,β-unsaturated ketone system within the core structure has been found to be critical for inducing apoptosis.

A pharmacophore model, termed Hypo1, was developed for garcinielliptones, further underscoring the importance of specific spatial arrangements of these functional groups for biological activity. The synthesis of various PPAP members provides the necessary material to elucidate these structure-activity relationships more clearly.

Systematic Evaluation of Substituent Effects on Biological Efficacy (e.g., benzoyl group in cytotoxic activity)

The systematic modification of substituents on the PPAP scaffold allows for a detailed evaluation of their impact on biological efficacy. This process is fundamental to optimizing lead compounds. Studies on this compound and its analogs have revealed several key relationships between specific structural elements and their resulting bioactivities, particularly cytotoxicity.

The Role of the Benzoyl Group: The benzoyl group attached to the phloroglucinol skeleton is considered to be of paramount importance for the cytotoxic activity of many PPAPs. Its presence is often correlated with potent in vitro activity against various cancer cell lines.

The Influence of Isoprenoid Chains: The prenyl and geranyl side chains are also critical determinants of bioactivity.

In a study of xanthohumol (B1683332) analogs, the prenyl side chain was found to have a variable influence on cytotoxicity, depending on the hydroxylation pattern of the aromatic ring.

Conversely, another study on xanthohumol analogs suggested the prenyl group was not essential for cytotoxicity, which was instead enhanced by electron-withdrawing groups on the aromatic ring.

For garcinol, the C8 side chain is considered a key functional group for its cancer prevention effects.

The Impact of Hydroxylation and Other Modifications: The degree and position of hydroxylation on the aromatic rings, as well as other modifications like methylation or cyclization, can fine-tune the biological activity.

Studies on vismiaguianones, another class of related benzophenones, indicated that a higher number of hydroxyl groups correlated with greater cytotoxic activity.

In the case of xanthohumol analogs, methylation of the phenolic hydroxyl groups was found to generally improve cytotoxic potency.

The stereochemistry of substituents can also be crucial. For a series of neuroprotective PPAPs, the configuration of a substituent on the furan (B31954) ring was found to be critical for activity. Similarly, the β-configuration of an isopropanol (B130326) moiety was indispensable for the superior cytotoxic activity of certain PPAP analogs against SMMC-7721 cells.

The following table summarizes the observed effects of different substituents on the cytotoxicity of various PPAP analogs.

| Compound Class/Analog | Substituent Modification | Effect on Cytotoxicity | Cell Line(s) | Reference(s) |

| Polyisoprenyl Benzophenonoids | Presence of Benzoyl Group | Crucial for activity | A549, DU145, KB, KBvin | |

| Xanthohumol Analogs | Methylation of Phenoxyl Groups | Generally improves potency | HeLa | |

| Xanthohumol Analogs | Introduction of Electron-Withdrawing Group (meta-position) | Favorable for activity | HeLa | |

| Xanthohumol vs. Helichrysetin | Presence of Prenyl Side Chain | Influence is dependent on hydroxylation pattern | HeLa | |

| Vismiaguianones | Increased Number of Hydroxyl Groups | Correlated with higher activity | KB | |

| PPAP Analogs (Hypericum) | β-configuration of Isopropanol Moiety | Indispensable for superior activity | SMMC-7721 |

Computational Approaches to SAR (e.g., QSAR, Chemoinformatics)

Computational chemistry has become an indispensable tool for elucidating Structure-Activity Relationships, especially for complex natural products like this compound. Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies offer powerful methods to model, predict, and interpret the bioactivities of chemical compounds.

QSAR Modeling: QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Although a large-scale, indication-specific QSAR study for the entire PPAP class has not yet been conducted, the principles are widely applied in natural product research. For example, a statistically significant 3D-QSAR model was developed for a series of antitubercular molecules based on a pharmacophore hypothesis, demonstrating the utility of this approach in predicting activity and guiding the design of new compounds.

Pharmacophore Modeling: As discussed in section 7.1, computational tools are central to generating pharmacophore models. Programs like LigandScout can automatically create models from the 3D structures of ligand-protein complexes, identifying key interaction points such as hydrogen bond donors/acceptors and hydrophobic regions. These models can then be used to screen large databases for new molecules with the potential for similar biological activity.

Chemoinformatics: This broad discipline involves the use of computational methods to analyze chemical information. In the context of this compound and other PPAPs, chemoinformatics plays several roles:

Structure Elucidation: Advanced computational techniques, such as gauge-independent atomic orbital (GIAO) NMR calculations combined with DP4+ analysis, are now routinely used to determine the complex structures and absolute configurations of newly isolated PPAPs. This structural accuracy is a fundamental prerequisite for any meaningful SAR study.

Database Curation: Efforts have been made to create online databases of all known PPAPs, providing a vital chemoinformatic resource for researchers to analyze structural diversity and biological data across the entire class of compounds.

Predictive Modeling: Chemoinformatic analyses are used to build predictive models for various properties. For instance, a Quantitative Structure-Data Relationship (QSDAR) model was developed using spectral descriptors and machine learning to classify natural products targeting the PD-1/PD-L1 pathway. Such approaches can help prioritize compounds for further testing.

Rational Design and Synthesis of this compound Analogs for Improved Activity and Selectivity

The knowledge gleaned from SAR and computational studies provides the foundation for the rational design and synthesis of novel analogs with improved therapeutic profiles. The goal is to create new chemical entities with enhanced potency, greater selectivity for their biological target, and more favorable pharmacokinetic properties.

The total synthesis of complex PPAPs is a significant achievement that not only confirms their structure but also opens the door to creating designed analogs that are not accessible from natural sources. The successful synthesis of (±)-xanthochymol (the revised structure for Garcinielliptone FC) provides a crucial platform for generating derivatives and conducting detailed SAR studies to identify the specific structural features responsible for its bioactivities.

Examples of rational design based on SAR in related compounds include:

Targeted Synthesis of Analogs: In one study, 43 analogs of xanthohumol were synthesized to probe the SAR for cytotoxicity. This effort led to the discovery of a potent and selective inhibitor of thioredoxin reductase (TrxR), highlighting how systematic structural modification can lead to optimized compounds.

Improving Potency: Based on a fundamental understanding of the relationship between chemical reactivity and cytotoxic potency, researchers designed and synthesized an analog of the natural product CC-1065 that was 3- to 10-fold more potent than previous derivatives, matching the potency of the natural product duocarmycin SA.

Enhancing Therapeutic Synergy: Inspired by the structure of thioridazine, a series of analogs were designed and synthesized to act as efflux pump inhibitors in Mycobacterium tuberculosis. Several of the new compounds showed higher inhibitory capacity, less cytotoxicity, and a remarkable synergistic effect with existing anti-TB drugs.

Modifying for Improved Properties: To address issues like poor bioavailability, researchers have explored replacing bulky isoprenyl groups on the garcinol scaffold with smaller hydroxyl or fluoro groups to create analogs with potentially better drug-like properties.

This iterative cycle of identifying active natural products, studying their SAR, employing computational design, and then synthesizing novel analogs is a cornerstone of modern medicinal chemistry, aimed at transforming promising natural compounds like this compound into effective therapeutic agents.

Computational Chemistry and Molecular Modeling Studies of Garcinielliptone Hc

Molecular Docking for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode of Garcinielliptone HC to its biological targets. While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the provided results, the context of its discovery implies its potential interaction with enzymes such as γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides associated with Alzheimer's disease. A protein-ligand docking study was mentioned in the broader context of Alzheimer's disease research, suggesting that such computational methods are employed to understand the binding modes of potential therapeutic compounds.

A hypothetical molecular docking study of this compound with γ-secretase would involve preparing the 3D structures of both the ligand (this compound) and the receptor (γ-secretase). The docking algorithm would then explore various possible binding poses of this compound within the active site of γ-secretase, calculating the binding affinity for each pose. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is invaluable for structure-based drug design and for optimizing the lead compound to enhance its inhibitory activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Mechanism Elucidation

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of molecules over time and to elucidate the mechanisms of ligand-receptor binding and dissociation.

Analysis of this compound Dynamics in Biological Environments

MD simulations can be used to study the behavior of this compound in a simulated biological environment, such as a water box with ions, to mimic physiological conditions. These simulations can reveal the conformational flexibility of this compound, identifying its most stable conformations and the energy barriers between them. Understanding the dynamic nature of the molecule is essential, as its conformation can significantly influence its ability to bind to a target receptor. The use of MD simulations has been noted in the context of studying compounds from hop extracts.

Simulation of Ligand-Receptor Binding and Dissociation Events

Advanced MD simulation techniques, such as steered molecular dynamics (SMD) or umbrella sampling, can be employed to simulate the process of this compound binding to and unbinding from its target receptor. These simulations can provide detailed insights into the binding pathway, the transition states involved, and the key residues that play a critical role in the binding process. By calculating the potential of mean force (PMF) along the reaction coordinate, it is possible to estimate the binding free energy, which is a crucial parameter for predicting the affinity of the ligand for its target. Such simulation studies have been referenced in the context of iso-α-acids, which are also derived from hops.

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules with high accuracy. These methods can provide valuable information about the electronic structure, reactivity, and spectroscopic properties of this compound. Ab initio electronic structure calculations are mentioned as a tool to understand molecular properties. QM methods like Density Functional Theory (DFT) can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity. The electrostatic potential surface can also be calculated to identify regions of the molecule that are prone to electrophilic or nucleophilic attack. Furthermore, QM calculations can predict spectroscopic properties, such as NMR chemical shifts, which can be used to validate the experimentally determined structure of this compound.

Predictive Modeling for Biological Activity and ADME/Tox Property Inference (excluding specific toxicity data)

Predictive modeling, often utilizing machine learning algorithms, plays a significant role in modern drug discovery. By building quantitative structure-activity relationship (QSAR) models, it is possible to predict the biological activity of new compounds based on their chemical structure. For this compound, a QSAR model could be developed using a dataset of compounds with known inhibitory activity against a specific target.

In addition to predicting biological activity, computational models can also infer the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These properties are critical for determining the drug-likeness of a molecule. Predictive models can estimate parameters such as solubility, permeability, metabolic stability, and potential for interacting with drug transporters. While specific ADME/Tox data for this compound is excluded, the general application of such predictive modeling is a standard practice in computational drug discovery.

Derivatization and Chemical Modification Strategies for Garcinielliptone Hc

Synthesis of Chemically Modified Analogs for SAR Expansion

The systematic modification of the Garcinielliptone HC structure is crucial for understanding which functional groups are essential for its biological activity and for developing analogs with improved therapeutic profiles. The core structure of this compound features several reactive handles, including hydroxyl groups, a ketone, and prenyl side chains, which are amenable to chemical derivatization. Structure-activity relationship (SAR) studies on related PPAPs have shown that small structural changes can lead to significant shifts in biological activity, highlighting the importance of a carefully designed analoging strategy.

Key modifications could include:

Esterification and Etherification of Hydroxyl Groups: The hydroxyl groups on the phloroglucinol (B13840) ring can be converted to esters or ethers to probe the importance of hydrogen bond donating and accepting capabilities at these positions. This can also influence the compound's lipophilicity and cell permeability.

Modification of the Ketone Group: The ketone can be reduced to the corresponding alcohol or converted to an oxime or hydrazone. These changes would alter the geometry and electronic properties of this part of the molecule.

Alterations to the Prenyl Side Chains: The prenyl groups can be hydrogenated, epoxidized, or subjected to other addition reactions. These modifications would explore the role of the unsaturated bonds in target binding and metabolism.

Skeletal Rearrangements: Inspired by the diversity of naturally occurring PPAPs, synthetic strategies could be employed to induce rearrangements of the bicyclic core, potentially leading to novel scaffolds with distinct biological activities.

A systematic library of such analogs would be essential for building a comprehensive SAR model for this compound.

Table 1: Proposed Analogs of this compound for SAR Expansion

| Modification Site | Type of Modification | Potential Impact on Activity |

|---|---|---|

| Phloroglucinol Hydroxyls | Esterification (e.g., acetate (B1210297), benzoate) | Modulate lipophilicity, potentially improve cell permeability |

| Phloroglucinol Hydroxyls | Etherification (e.g., methyl, benzyl (B1604629) ether) | Remove hydrogen bond donating ability, probe steric tolerance |

| Ketone Group | Reduction to alcohol | Alter local stereochemistry and hydrogen bonding capacity |

| Prenyl Side Chains | Hydrogenation | Investigate the role of unsaturation in target interaction |

Development of this compound-Derived Probes for Biological Target Identification

Identifying the molecular targets of bioactive natural products is a critical step in understanding their mechanism of action and for further drug development. Chemical probes are invaluable tools for this purpose. A this compound-derived probe would typically consist of three key components: the this compound scaffold for target binding, a reporter tag for detection (e.g., a fluorophore or biotin), and a reactive group for covalent modification of the target protein (e.g., a photo-affinity label like a diazirine or benzophenone).

The design of such a probe would involve:

Identifying a suitable attachment point: A position on the this compound molecule that is not critical for its biological activity would be chosen for tethering the linker and tag. SAR data from analog synthesis (as described in 9.1) would be crucial in making this selection.

Synthesis of a linker-modified analog: A derivative of this compound with a functional group suitable for click chemistry (e.g., an alkyne or azide) would be synthesized. This allows for the efficient attachment of the reporter tag and reactive group.

Attachment of the reporter and reactive groups: The final probe would be assembled by reacting the linker-modified this compound with the appropriate reporter and photo-reactive moieties.

These probes can then be used in cell-based or proteomic experiments to identify the specific proteins that this compound interacts with, thereby elucidating its mechanism of action.

Strategies for Enhancing Bioavailability and Metabolic Stability

Natural products, despite their often potent bioactivity, can be limited by poor pharmacokinetic properties such as low bioavailability and rapid metabolism. Several strategies can be employed to address these challenges for this compound.

Prodrug Approaches: The hydroxyl groups of this compound can be masked with cleavable moieties (e.g., esters, carbonates, or phosphates) to improve solubility and absorption. These groups would then be removed by endogenous enzymes in the body to release the active parent compound.

Blocking Metabolic Hotspots: If specific sites of metabolic degradation on the this compound molecule are identified (e.g., oxidation of the prenyl chains or glucuronidation of the hydroxyl groups), these positions can be chemically modified to block metabolism. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can enhance metabolic stability.

The successful implementation of these strategies would require an iterative process of design, synthesis, and testing to identify modifications that improve the drug-like properties of this compound without compromising its desired biological activity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetate |

| Benzoate |

| Methyl ether |

| Benzyl ether |

| Oxime |

| Hydrazone |

| Alkyne |

| Azide |

| Fluorophore |

| Biotin |

| Diazirine |

| Benzophenone (B1666685) |

| Carbonate |

| Phosphate (B84403) |

Ecological and Ethnobotanical Significance of Garcinia Subelliptica

Role of Garcinia subelliptica in its Native Coastal Ecosystems

Garcinia subelliptica plays a crucial role in the stability and biodiversity of its native coastal habitats. For approximately 300 years, it has been extensively planted as homestead windbreaks in the Ryukyu Archipelago, offering protection to villages from the destructive forces of typhoons and strong monsoonal winds. Its deep and wide taproot system makes it resistant to both wind and salt, a vital adaptation for a coastal species. The dense, conical crown and thick, leathery leaves also contribute to its effectiveness as a windbreak.

Beyond its function as a windbreak, Garcinia subelliptica is also planted as a firebreak because its thickly leathery leaves are not easily flammable. The tree's roots help to stabilize the soil, preventing erosion, which is a significant ecosystem service.

The ecological contributions of Garcinia subelliptica extend to its role in the local food web. It serves as a food source for various animals, including the Ryukyu flying fox (Pteropus dasymallus), which consumes its ripe fruits during the summer. The larvae of a moth species, Heleanna fukugi, are known to feed on the young leaves of the tree. Furthermore, the tree provides nesting sites for birds, such as the bull-headed shrike. These interactions highlight the plant's integral position in supporting local biodiversity.

Traditional Non-Medicinal Uses of the Plant

The ethnobotanical significance of Garcinia subelliptica is deeply rooted in the culture of the Ryukyu Islands. One of its most prominent traditional uses is as a source of natural dye. The bark of the Fukugi tree yields a yellow pigment that has been historically used to dye traditional fabrics, including the renowned Okinawan Bingata textiles.

In addition to its use as a dye, various parts of the tree have been utilized in other traditional practices. The leaves have been used as green manure to enrich agricultural soil and have also been fashioned into toys for children. The wood has been used as lumber. While the fruits are edible, with a sour taste, they are not widely consumed today. The tree itself is highly valued for providing shade during hot summers. Due to its aesthetic appeal, with a beautiful conical crown and glossy evergreen leaves, it has become a popular ornamental and landscape plant.

Future Research Directions and Translational Challenges

Development of Advanced Isolation and Characterization Techniques

The journey from a natural source to a purified, well-characterized compound is often fraught with challenges. For complex molecules like Garcinielliptone HC, which belongs to the polycyclic polyprenylated acylphloroglucinols (PPAPs) class, this process is particularly demanding.

Future research should focus on developing and refining isolation and purification techniques to improve efficiency and yield. Traditional methods such as solvent extraction and column chromatography, while foundational, can be time-consuming and may not provide the necessary resolution for separating closely related analogues. Advanced chromatographic techniques, including high-performance liquid chromatography (HPLC) and preparative chromatography, offer higher resolution and sensitivity and will be crucial for obtaining highly pure this compound.

Furthermore, the structural elucidation of complex natural products heavily relies on a combination of sophisticated spectroscopic methods. Techniques such as one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRESIMS), infrared (IR) spectroscopy, and ultraviolet (UV) spectroscopy are indispensable. For determining the absolute configuration of stereochemically complex molecules like this compound, advanced methods like electronic circular dichroism (ECD) calculations and X-ray crystallography are often required. The continuous advancement and application of these techniques will be vital for unambiguously confirming the structure of this compound and any newly discovered derivatives.

Table 1: Key Techniques for the Isolation and Characterization of this compound

| Technique Category | Specific Method | Purpose |

| Isolation & Purification | Solvent Extraction | Initial extraction from the natural source (e.g., Garcinia species). |

| Column Chromatography | Initial separation of the crude extract into fractions. | |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification of the target compound. | |

| Preparative Chromatography | Isolation of larger quantities of the pure compound for further studies. | |

| Structure Elucidation | 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) | Determination of the compound's planar structure and carbon-hydrogen framework. |

| High-Resolution Mass Spectrometry (HRESIMS) | Accurate determination of the molecular formula. | |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | |

| Ultraviolet (UV) Spectroscopy | Analysis of the chromophoric system. | |

| Electronic Circular Dichroism (ECD) | Determination of the absolute stereochemistry. | |

| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure. |

Complete Elucidation of the this compound Biosynthetic Pathway

Understanding how this compound is synthesized in nature is a fundamental step toward its sustainable production. This compound is a type of polyprenylated acylphloroglucinol (PPAP), a class of compounds that are biosynthetically derived from both the polyketide and mevalonate (B85504)/methylerythritol phosphate (B84403) pathways. The biosynthesis of the related xanthone (B1684191) core structure in plants involves the shikimate and acetate (B1210297) pathways. A key intermediate in xanthone biosynthesis is often a benzophenone (B1666685) derivative, which undergoes intramolecular cyclization to form the characteristic xanthone scaffold.

Elucidating the specific enzymatic steps and genetic machinery responsible for the intricate cyclizations and prenylations that lead to the final this compound structure is a significant future challenge. Modern techniques in molecular biology and biochemistry, such as transcriptomics (RNA-seq) and functional gene characterization, can be employed to identify the candidate genes and enzymes involved in the pathway. Recently, chemoproteomics using activity-based probes has emerged as a powerful tool for discovering enzymes in complex biosynthetic pathways, offering a promising strategy for identifying the specific catalysts in this compound biosynthesis. A complete understanding of this pathway could pave the way for heterologous expression in microbial hosts, offering a more sustainable and scalable production method.

Exploration of Novel and Efficient Synthetic Routes

The total synthesis of complex natural products like this compound is a formidable challenge for organic chemists but offers the advantage of providing access to larger quantities of the compound and its analogues for detailed biological evaluation. While the total synthesis of this compound itself has not been extensively reported, progress in the synthesis of other structurally related PPAPs provides a strong foundation.

Future research should focus on developing novel and efficient synthetic strategies. This could involve the development of new methodologies for constructing the core bicyclo[3.3.1]nonane skeleton, which is a common feature of many PPAPs. Strategies like domino reactions, which allow for the formation of multiple bonds in a single operation, could significantly shorten synthetic sequences. Asymmetric synthesis will be crucial to control the complex stereochemistry of the molecule. The exploration of bio-inspired synthetic routes, mimicking the proposed biosynthetic pathway, could also lead to elegant and efficient solutions. Furthermore, the development of flexible synthetic routes would enable the creation of a library of this compound analogues, which is essential for structure-activity relationship (SAR) studies.

Deeper Mechanistic Investigations into Cellular and Molecular Targets

Preliminary studies have suggested that this compound and related compounds from Garcinia species possess a range of biological activities, including anti-inflammatory and cytotoxic effects. For instance, this compound was identified as a component in hop extracts that could inhibit the production of amyloid β, a peptide implicated in Alzheimer's disease. Other garcinielliptones have been shown to inhibit inflammatory mediators in macrophages and mast cells.

However, the precise molecular targets and the downstream signaling pathways modulated by this compound remain largely uncharacterized. Future research must employ a multi-pronged approach to identify its direct binding partners and elucidate its mechanism of action. This includes:

Target Identification: Utilizing techniques like affinity chromatography, chemical proteomics, and computational docking studies to identify the specific proteins or cellular components that this compound interacts with.

Pathway Analysis: Investigating the effect of this compound on key cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways, which are often involved in inflammation and cell survival.

Cell-based Assays: Conducting comprehensive studies in relevant cell models to understand its effects on cellular processes like apoptosis, cell cycle progression, and oxidative stress.

A deeper understanding of its molecular mechanisms is critical for validating its therapeutic potential and for identifying potential biomarkers for its activity.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product research and drug discovery. The integration of these computational tools can significantly accelerate various aspects of this compound research.

Key applications include:

Bioactivity Prediction: AI models can be trained on large datasets of natural products and their known biological activities to predict the potential therapeutic properties of this compound and its derivatives, helping to prioritize compounds for experimental testing.

Target Identification: Machine learning algorithms can analyze biological data to predict potential molecular targets for this compound, complementing experimental approaches.

Structure Elucidation: AI tools can assist in the analysis of spectroscopic data (e.g., NMR, MS), potentially automating and speeding up the process of structure determination.

Synthetic Route Planning: Computer-aided retrosynthesis programs can propose novel and efficient synthetic pathways for this compound, which can then be evaluated and optimized by chemists.

Data Analysis: AI can be used to analyze large and complex datasets generated from high-throughput screening and 'omics' studies, uncovering patterns and relationships that might be missed by traditional analysis methods.

The successful application of AI and ML is contingent on the availability of high-quality, standardized data. Therefore, building comprehensive and well-curated databases for PPAPs and related compounds will be a crucial enabling step. The collaboration between computational scientists and natural product chemists will be essential to harness the full potential of AI in advancing this compound research from the laboratory to potential clinical applications.

常见问题

Basic Research Questions

Q. What methodologies are recommended for isolating and purifying Garcinielliptone HC from natural sources?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, MS) and comparison with published spectral data. For novel compounds, detailed characterization must include elemental analysis and X-ray crystallography if possible .

Q. How can researchers ensure reproducibility in pharmacological screening assays for this compound?

- Answer : Use standardized protocols (e.g., NIH preclinical guidelines) for cell culture conditions, dose-response curves, and control groups. Include detailed descriptions of assay parameters (e.g., incubation time, solvent controls) in the Methods section, and provide raw data in supplementary materials to enable replication .

Q. What statistical approaches are appropriate for analyzing this compound’s bioactivity data?

- Answer : Employ non-parametric tests (e.g., Mann-Whitney U) for skewed datasets or ANOVA with post-hoc corrections for multi-group comparisons. Ensure power analysis is conducted a priori to determine sample size, and report effect sizes with confidence intervals .

Advanced Research Questions

Q. How can factorial design optimize experiments investigating synergistic effects of this compound with other compounds?

- Answer : A 2×2 factorial design allows testing of individual and combined effects. Define independent variables (e.g., compound concentrations) and interactions, and use response surface methodology (RSM) for dose optimization. Include blocking to control for batch variability .

Q. What strategies resolve contradictions in reported mechanisms of action for this compound?

- Answer : Conduct systematic reviews with meta-analysis to aggregate findings, and perform sensitivity analyses to identify confounding variables (e.g., cell line specificity). Validate hypotheses using orthogonal assays (e.g., CRISPR knockdowns alongside pharmacological inhibition) .

Q. How can the PICOT framework structure preclinical studies on this compound’s therapeutic potential?

- Answer : Define P opulation (e.g., animal model/strain), I ntervention (dose/route), C omparison (positive/negative controls), O utcome (e.g., tumor volume reduction), and T imeframe (acute vs. chronic effects). This ensures alignment with translational research goals .

Q. What in silico tools are effective for predicting this compound’s structure-activity relationships (SAR)?

- Answer : Use molecular docking (AutoDock, Schrödinger) to map binding interactions and QSAR models (e.g., CoMFA) to correlate structural motifs with bioactivity. Validate predictions with site-directed mutagenesis or synthetic analogs .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

- Answer : Implement a pre-test/post-test design with staggered sampling points. Monitor biomarkers (e.g., liver enzymes) and histopathology at intervals (e.g., 30, 60, 90 days). Use survival analysis (Kaplan-Meier curves) for mortality data .

Methodological Guidance

- Data Contradiction Analysis : Cross-validate findings using multiple assays (e.g., Western blot vs. ELISA) and publish negative results to mitigate publication bias .

- Theoretical Frameworks : Link mechanistic studies to established pathways (e.g., NF-κB or MAPK) to contextualize findings within broader biological systems .

- Literature Review : Prioritize peer-reviewed journals indexed in PubMed/Scopus, and avoid non-academic sources (e.g., commercial databases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。